molecular formula C28H22N2O2S B13434936 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Cat. No.: B13434936
M. Wt: 450.6 g/mol
InChI Key: TYPJPKPPPMYZMM-UHFFFAOYSA-N
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Description

8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, a naphthalen-1-ylmethyl group, and a phenyl group. Its molecular structure suggests potential biological and chemical activities, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The naphthalen-1-ylmethyl and phenyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the cyclopropyl and naphthalen-1-ylmethyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide has been studied for its potential use in various fields:

Mechanism of Action

The mechanism of action of 8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the active site of viral proteases, inhibiting their function and preventing viral replication. The compound’s structure allows it to form stable complexes with these enzymes, disrupting their activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyridine derivatives, which share the core structure but differ in the substituents attached to the ring. These compounds exhibit varying degrees of biological and chemical activities, depending on their specific structures. For example:

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C28H22N2O2S/c31-25-16-21(15-20-9-6-8-18-7-4-5-12-23(18)20)26(19-13-14-19)28-30(25)24(17-33-28)27(32)29-22-10-2-1-3-11-22/h1-12,16-17,19H,13-15H2,(H,29,32)

InChI Key

TYPJPKPPPMYZMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N(C(=O)C=C2CC4=CC=CC5=CC=CC=C54)C(=CS3)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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